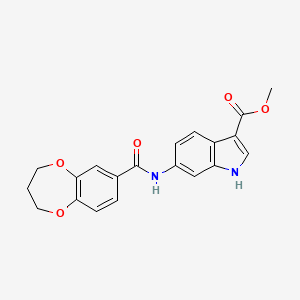
FabH-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FabH-IN-2 is a potent antimicrobial agent that targets the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial in the fatty acid biosynthesis pathway, making it an attractive target for developing new antibacterial agents. This compound has shown significant inhibitory activity against various bacterial strains, making it a promising candidate for further research and development .
Métodos De Preparación
The synthesis of FabH-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving acetyl-coenzyme A and malonyl-acyl carrier protein.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Análisis De Reacciones Químicas
FabH-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
FabH-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
FabH-IN-2 exerts its effects by inhibiting the activity of β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is responsible for catalyzing the initial condensation reaction in the fatty acid biosynthesis pathway . By binding to the active site of FabH, this compound prevents the enzyme from catalyzing this reaction, thereby disrupting the production of fatty acids essential for bacterial growth and survival . The molecular targets and pathways involved in this mechanism include the FabH enzyme and the fatty acid biosynthesis pathway .
Comparación Con Compuestos Similares
FabH-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for the FabH enzyme. Some similar compounds include:
Thiolactomycin: An inhibitor of FabH with lower potency compared to this compound.
Cerulenin: Another FabH inhibitor with a different mechanism of action and lower efficacy.
Thiotetromycin: A natural product with FabH inhibitory activity but less selectivity than this compound.
This compound stands out due to its superior inhibitory activity and potential for further development as an antibacterial agent .
Propiedades
Fórmula molecular |
C20H18N2O5 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 6-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23) |
Clave InChI |
ZGQFJEQKSDZEGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















